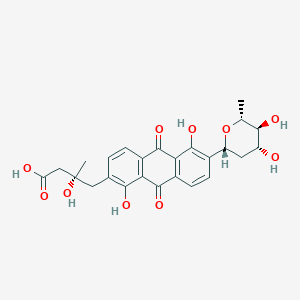
Fridamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fridamycin A is a microbial natural product derived from the type II polyketide synthase pathway. It was identified through comparative LC/MS-based analysis of Actinomadura sp. RB99, isolated from a fungus-growing termite . This compound has garnered attention for its potential antidiabetic properties, particularly its ability to stimulate glucose uptake without inducing adipogenesis .
Méthodes De Préparation
Fridamycin A is typically isolated from microbial sources, specifically from Actinomadura sp. RB99. The preparation involves culturing the microorganism in a suitable medium, followed by extraction and purification using techniques such as liquid chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Fridamycin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at reactive sites on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Applications De Recherche Scientifique
Fridamycin A has several scientific research applications:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and the chemical properties of natural products.
Biology: this compound is used to investigate microbial interactions and the role of natural products in microbial ecology.
Mécanisme D'action
Fridamycin A exerts its effects by activating the AMP-activated protein kinase (AMPK) signaling pathway. This activation leads to increased glucose uptake in cells without promoting adipogenesis. The molecular targets involved include AMPK and other proteins associated with glucose metabolism .
Comparaison Avec Des Composés Similaires
Fridamycin A is part of the angucycline family of antibiotics, which includes compounds like rabelomycin and tetrangulol. Compared to these similar compounds, this compound is unique in its ability to stimulate glucose uptake without inducing adipogenesis . Other related compounds include fridamycin F and fridamycin G, which share structural similarities but differ in their biological activities .
Propriétés
Formule moléculaire |
C25H26O10 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
(3R)-4-[6-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,5-dihydroxy-9,10-dioxoanthracen-2-yl]-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C25H26O10/c1-10-20(29)15(26)7-16(35-10)12-5-6-14-19(22(12)31)24(33)13-4-3-11(21(30)18(13)23(14)32)8-25(2,34)9-17(27)28/h3-6,10,15-16,20,26,29-31,34H,7-9H2,1-2H3,(H,27,28)/t10-,15-,16-,20-,25-/m1/s1 |
Clé InChI |
LKLNNJGYAYDANM-VRSSYPSJSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)C[C@](C)(CC(=O)O)O)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4O)CC(C)(CC(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


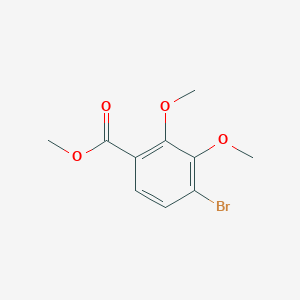
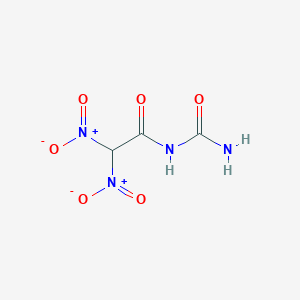

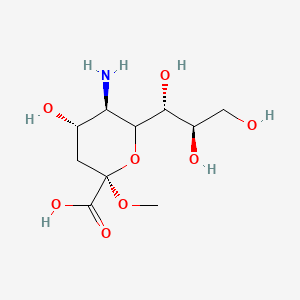

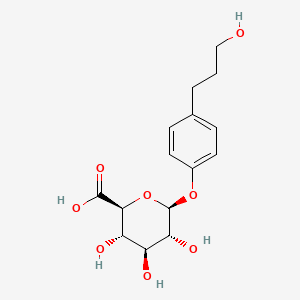


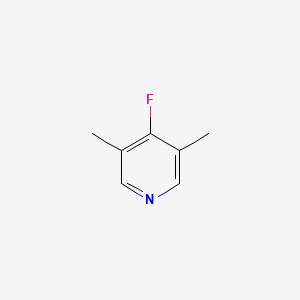
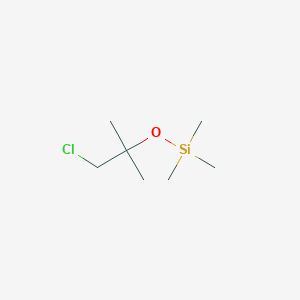
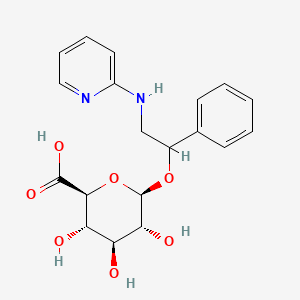
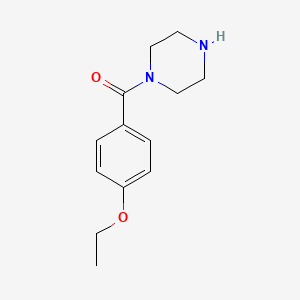
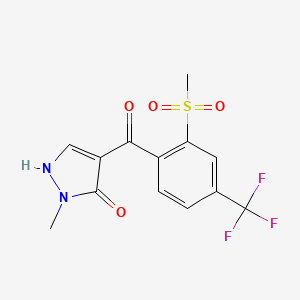
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
